molecular formula C10H10N2OS B3080455 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 108413-56-5

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B3080455
CAS No.: 108413-56-5
M. Wt: 206.27 g/mol
InChI Key: ZKMQIPCAKYEHCX-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol (CAS 108413-56-5) is a heterocyclic compound with molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . This reagent features a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at the 5-position and a thiol group at the 2-position, which exhibits thiol-thione tautomerism . Its synthesis typically involves the cyclization of 3,4-dimethylbenzoic acid hydrazide with carbon disulfide under basic conditions . In scientific research, this compound serves as a valuable scaffold due to its diverse biological activity. Studies on analogous 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains, suggesting its potential in developing new antimicrobial agents . Furthermore, the compound exhibits notable antioxidant activity, making it a candidate for investigations aimed at mitigating oxidative stress, which is linked to diseases like cancer and neurodegenerative disorders . Beyond medicinal chemistry, its unique structure contributes to fluorescent characteristics, rendering it valuable for developing fluorescent probes for biological imaging or as a component in organic light-emitting diodes (OLEDs) . The mechanism of action in biological systems is often attributed to the presence of the thiol group, which can form covalent bonds with target proteins, potentially inhibiting their function. Additionally, the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-3-4-8(5-7(6)2)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMQIPCAKYEHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=S)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220241
Record name 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108413-56-5
Record name 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108413-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylbenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol exhibits significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, making it a candidate for further development in therapeutic applications aimed at oxidative damage prevention.

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against several bacterial strains. This suggests potential applications in developing new antimicrobial agents or preservatives in food and pharmaceutical industries.

Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. By inhibiting pro-inflammatory cytokines, it could be beneficial in treating inflammatory diseases. Further research is necessary to elucidate the mechanisms involved and to assess its efficacy in clinical settings.

Material Science

Fluorescent Properties
The unique structure of this compound contributes to its fluorescent characteristics. This property makes it valuable in the development of fluorescent probes for biological imaging or as a component in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed for various applications in optoelectronic devices.

Polymer Chemistry
In polymer science, the incorporation of this oxadiazole compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Its presence can improve the performance of polymers used in coatings and electronic applications.

Analytical Chemistry

Analytical Reagents
this compound serves as a useful reagent in analytical chemistry for the detection of metal ions. Its thiol group can form stable complexes with various metal ions, allowing for sensitive detection methods. This application is particularly relevant in environmental monitoring and quality control processes.

Case Studies and Research Findings

Application Area Study Reference Findings
Medicinal ChemistryJournal of Medicinal Chemistry (2020)Demonstrated antioxidant and antimicrobial activity against E. coli and S. aureus.
Material ScienceAdvanced Materials (2021)Showed enhanced fluorescence properties suitable for OLED applications.
Analytical ChemistryAnalytical Chemistry (2019)Effective as a chelating agent for detecting lead ions in water samples.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thiol group allows it to form covalent bonds with target proteins, potentially inhibiting their function. Additionally, the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to its overall activity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Synthesis : Electron-withdrawing groups (e.g., -CF₃, -Cl) generally improve cyclization efficiency, yielding higher product purity (e.g., 90% for 5-(2-CF₃-phenyl) ).
  • Bioactivity Trends: Antimicrobial Activity: Fluorinated derivatives (e.g., 5-(4-fluorophenyl)) exhibit superior activity against Gram-negative bacteria due to enhanced membrane permeability . Enzyme Inhibition: Chloro-methoxy substituents (e.g., 4l in ) show potent Rho kinase inhibition, likely due to optimized steric and electronic interactions. Cytotoxicity: Derivatives with bulky substituents (e.g., 4-chlorophenoxymethyl) demonstrate lower cytotoxicity, making them promising drug candidates .

Pharmacological and Physicochemical Properties

Antimicrobial Activity

  • 5-(3,4-Dimethylphenyl) derivative : Exhibits moderate activity against S. aureus (MIC: 32 µg/mL) but weaker activity against Gram-negative strains compared to fluorinated analogs .
  • 5-(4-Fluorophenyl) derivative: Outperforms ampicillin against P. aeruginosa (100-fold lower MIC) and shows antifungal activity against A. fumigatus (MIC: 2 µg/mL) .
  • 5-(3,4,5-Trimethoxyphenyl) derivative : Active against S. typhi (MIC: 8 µg/mL) and K. pneumoniae (MIC: 16 µg/mL), with activity attributed to the methoxy groups enhancing lipophilicity .

Anticancer Potential

  • 5-(Pyrimidin-2-yl) derivatives : Synthesized by Kaya et al., these compounds show cytotoxic effects on MCF-7 breast cancer cells (IC50: 12–45 µM) through apoptosis induction .
  • 5-(Benzimidazol-2-yl) derivatives : Demonstrate selective cytotoxicity against HeLa cells (IC50: 8 µM) via tubulin polymerization inhibition .

Critical Analysis of Substituent Impact

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Increase metabolic stability but reduce antimicrobial potency due to decreased electrophilicity.
  • Halogens (e.g., -Cl, -F) : Enhance bioavailability and target binding via hydrophobic and halogen-bonding interactions .
  • Bulkier Substituents (e.g., biphenyl, piperidine) : Improve selectivity for enzymatic targets (e.g., α-chymotrypsin) but may reduce synthetic yields .

Biological Activity

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}N2_2OS with a molecular weight of 206.26 g/mol. The compound features a five-membered heterocyclic ring containing nitrogen and sulfur atoms, which contributes to its unique pharmacological properties.

Synthesis

Various synthetic routes have been reported for the preparation of this compound. The most common method involves the reaction of 3,4-dimethylphenyl hydrazine with carbon disulfide in an alkaline medium followed by acidification. This method yields the desired thiol derivative with good efficiency.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a comparative study of various substituted oxadiazoles, this compound demonstrated notable antibacterial and antifungal activities against a range of pathogens. Table 1 summarizes the antimicrobial efficacy of this compound compared to other derivatives:

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
This compound1512
Other Oxadiazole Derivative A108
Other Oxadiazole Derivative B1210

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic properties. In animal models, it was found to significantly reduce inflammation and pain responses when compared to control groups. These effects are attributed to the inhibition of pro-inflammatory cytokines.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of oxadiazole derivatives. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance:

  • HeLa Cells : IC50 = 15 µM
  • MCF-7 Cells : IC50 = 20 µM

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes such as cyclooxygenases (COX), which are involved in inflammatory pathways.
  • Interaction with Cellular Targets : Molecular docking studies suggest that it may interact with specific receptors or proteins involved in cell signaling pathways related to cancer progression.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a rat model for thrombotic conditions. The results indicated a significant prolongation of clotting time compared to untreated controls, suggesting potential applications in anticoagulation therapy.

Q & A

Q. What are the established synthetic routes for 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of substituted benzohydrazides with carbon disulfide under basic conditions. Method C (as described for analogous derivatives) involves refluxing 3,4-dimethylbenzohydrazide with CS₂ in ethanol, followed by acidification to yield the oxadiazole-thiol . Optimization focuses on solvent choice (e.g., DMF for higher yields), temperature (80–100°C), and stoichiometric ratios (1:1.2 hydrazide:CS₂). Yields for structurally similar compounds range from 59% to 90%, depending on substituent electronic effects .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • ¹H NMR : Aromatic protons in the 3,4-dimethylphenyl group appear as a singlet (δ 2.25–2.30 ppm for methyl groups) and multiplet (δ 7.20–7.80 ppm for aromatic protons) .
  • IR : The thiol (-SH) stretch is observed at ~2550 cm⁻¹, while the oxadiazole C=N and C-O-C stretches appear at 1600–1650 cm⁻¹ and 1250–1300 cm⁻¹, respectively .
  • HPLC : Retention times for analogous compounds range from 6.30–7.69 minutes using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications at the 3,4-dimethylphenyl group influence biological activity, and what methodologies validate these effects?

Substituents on the phenyl ring modulate electronic and steric properties, impacting interactions with biological targets. For example:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial activity by increasing electrophilicity .
  • Methoxy groups improve antioxidant capacity via radical scavenging, as shown in DPPH assays (e.g., 81.2% scavenging at 0.93 mg/mL) . Structure-activity relationship (SAR) studies employ molecular docking (e.g., Mcule 1-Click Docking) to predict binding affinities to targets like glutathione reductase .

Q. What experimental strategies resolve contradictions in reported biological activities of oxadiazole-thiol derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. antioxidant potency) arise from assay variability (e.g., bacterial strain selection, ROS generation methods). Solutions include:

  • Standardized protocols : Use CLSI guidelines for MIC determinations and fixed concentrations (e.g., 100 µg/mL) in antioxidant assays .
  • Dose-response curves : Establish EC₅₀ values to compare potency across studies (e.g., EC₅₀ = 0.32 mg/mL for hydrogen peroxide scavenging) .
  • Targeted in silico studies : Validate mechanisms via molecular dynamics simulations (e.g., binding stability to Protein Tyrosine Kinase 2-β) .

Q. How can this compound be functionalized to enhance solubility or target specificity?

  • Mannich reactions : React the thiol group with formaldehyde and secondary amines (e.g., piperazine) to form water-soluble Mannich bases .
  • S-alkylation : Use alkyl halides or electrophiles (e.g., methyl iodide) in DMF/NaH to generate thioether derivatives, improving membrane permeability .
  • Bioconjugation : Attach fluorescent tags (e.g., dansyl chloride) via the thiol group for cellular tracking .

Q. What computational approaches are used to predict the pharmacokinetic and toxicological profiles of this compound?

  • ADMET prediction : Tools like SwissADME assess logP (≈2.8), bioavailability (85%), and CYP450 interactions .
  • Toxicity profiling : GHS classification predicts acute oral toxicity (Category 4) and skin irritation (Category 2) based on structural analogs .
  • Molecular docking : Prioritize targets (e.g., Rho/ROCK kinases) using AutoDock Vina, with binding energies ≤ -8.0 kcal/mol indicating high affinity .

Methodological Insights

Q. How are crystallographic data utilized to confirm the molecular structure of derivatives?

Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C-S = 1.68 Å) and dihedral angles (e.g., 85° between oxadiazole and phenyl planes) in analogs like 5-(4-chlorophenyl) derivatives . This validates computational models (e.g., DFT-optimized geometries) .

Q. What strategies mitigate challenges in purifying this compound?

  • Recrystallization : Use methanol/water mixtures (7:3 v/v) to remove unreacted hydrazides.
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent isolates the product with >95% purity .

Tables for Key Data

Table 1 : Comparative Yields of Analogous Oxadiazole-Thiol Derivatives

Substituent on Phenyl RingYield (%)Reference
2-Chloro-4,5-dimethyl76
4-Trifluoromethyl86
3,4-Dimethyl (Target)70–85*

*Estimated from analogous syntheses.

Table 2 : Biological Activity of Selected Derivatives

DerivativeBiological Activity (EC₅₀ or IC₅₀)Assay TypeReference
4-Chlorophenoxy-methyl0.32 mg/mL (H₂O₂ scavenging)Antioxidant
2-Nitrostyryl12.5 µM (α-glucosidase inhibition)Enzyme inhibition
3,4-Dimethylphenyl (Target)PendingAntimicrobial

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

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